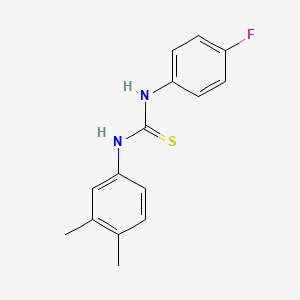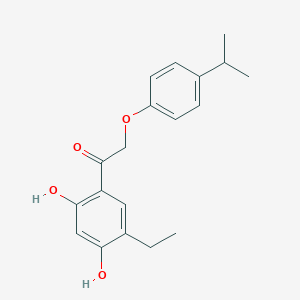
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone, also known as EDP-EI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of materials science, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been used as a building block for the synthesis of novel polymers with unique properties. Additionally, it has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Mécanisme D'action
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to a reduction in inflammation and cell proliferation, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in the brain. However, more research is needed to fully understand the biochemical and physiological effects of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a useful compound for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its potential use as a corrosion inhibitor in the oil and gas industry.
In conclusion, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield a high purity product, and it has been studied extensively for its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease and as a building block for novel materials. However, more research is needed to fully understand its mechanism of action and its potential use in different experimental settings.
Méthodes De Synthèse
The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde with 4-isopropylphenol in the presence of a base catalyst. The resulting product is then subjected to a reaction with ethyl chloroacetate to yield 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. This synthesis method has been optimized to yield a high purity product with a good yield.
Propriétés
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-13-9-16(18(21)10-17(13)20)19(22)11-23-15-7-5-14(6-8-15)12(2)3/h5-10,12,20-21H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQUOSGBWTVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)
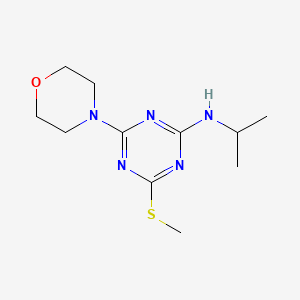
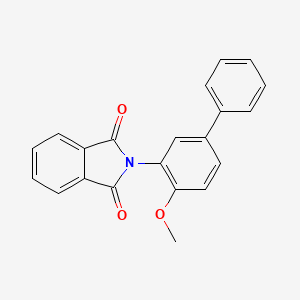
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
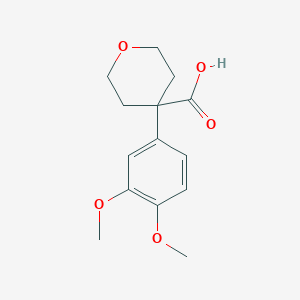
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)

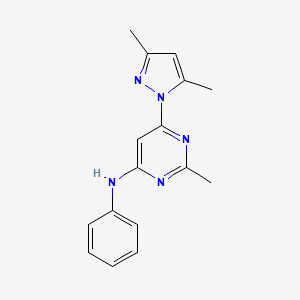
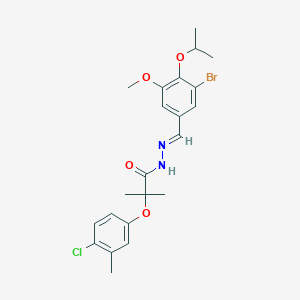
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)
